molecular formula C21H22F3N5O3 B2630024 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097897-05-5

1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2630024
M. Wt: 449.434
InChI Key: KBOPXPJENFXPEL-UHFFFAOYSA-N
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Description

The compound “1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a complex organic molecule. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects . They have been used in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A method for producing similar compounds involves converting an aniline into a 1-phenyl-1H-pyrazole derivative without isolating or purifying the phenylhydrazine intermediate .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The empirical formula for a related compound, 5-Methyl-1H-pyrazole, is C4H6N2 .


Chemical Reactions Analysis

Pyrazole derivatives are involved in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions . They can also participate in condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride .

Safety And Hazards

Pyrazole derivatives can be harmful if swallowed, harmful in contact with skin, and toxic if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O3/c1-14-17(11-25-29(14)16-5-3-2-4-6-16)19(31)26-9-7-15(8-10-26)27-12-18(30)28(20(27)32)13-21(22,23)24/h2-6,11,15H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOPXPJENFXPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

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